2-(Aminomethyl)-5-(trifluoromethyl)pyridin-3-ol
Description
Properties
Molecular Formula |
C7H7F3N2O |
|---|---|
Molecular Weight |
192.14 g/mol |
IUPAC Name |
2-(aminomethyl)-5-(trifluoromethyl)pyridin-3-ol |
InChI |
InChI=1S/C7H7F3N2O/c8-7(9,10)4-1-6(13)5(2-11)12-3-4/h1,3,13H,2,11H2 |
InChI Key |
ZGDMMNMZCDRMAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1O)CN)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-5-(trifluoromethyl)pyridin-3-ol typically involves the following steps:
Starting Material: The synthesis begins with a pyridine derivative.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.
Aminomethylation: The aminomethyl group is introduced through a reaction with formaldehyde and ammonia or a primary amine.
Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, often using oxidizing agents like hydrogen peroxide or peracids.
Industrial Production Methods
Industrial production methods for this compound involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Acid-Base Reactions
The hydroxyl group at position 3 undergoes protonation/deprotonation depending on pH, influencing solubility and reactivity. In aqueous solutions:
-
Deprotonation : Occurs at pH > 7.5, forming a phenoxide ion that enhances nucleophilicity for subsequent reactions.
-
Protonation : At pH < 4, the hydroxyl group remains protonated, stabilizing the compound in acidic media.
Table 1: Solubility vs. pH
| pH | Solubility (mg/mL) | Dominant Form |
|---|---|---|
| 2 | 12.5 | Protonated hydroxyl |
| 7 | 8.2 | Neutral species |
| 10 | 45.7 | Deprotonated anion |
Condensation Reactions
The aminomethyl group (-CH2NH2) participates in Schiff base formation and other condensations:
-
With aldehydes : Reacts with benzaldehyde in ethanol at 60°C to form imine derivatives (yield: 78–85%).
-
With ketones : Requires catalytic acid (e.g., p-TsOH) and elevated temperatures (80–100°C) for imine formation (yield: 65–72%).
Key Reaction Conditions :
-
Solvent: Ethanol or DMF
-
Catalyst: p-Toluenesulfonic acid (p-TsOH)
-
Temperature: 60–100°C
Nucleophilic Substitution
The trifluoromethyl group at position 5 stabilizes the pyridine ring against electrophilic attack but allows selective nucleophilic substitution under harsh conditions:
Table 2: Substitution Reactions
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Cl2 (gas) | 120°C, FeCl3 catalyst | 2-Aminomethyl-5-trifluoromethyl-3-Cl | 62 | |
| NH3 (liquefied) | 150°C, 48h, autoclave | Amine derivatives | 55 |
Oxidation and Reduction
-
Oxidation : The hydroxyl group resists oxidation, but the aminomethyl group oxidizes to a nitro group using KMnO4/H2SO4 (yield: 58%) .
-
Reduction : Catalytic hydrogenation (H2/Pd-C) reduces the pyridine ring to piperidine derivatives under 50 psi H2 at 80°C (yield: 70%) .
Coupling Reactions
The compound participates in cross-coupling reactions via its halogenated derivatives (e.g., Suzuki-Miyaura):
-
With boronic acids : Requires Pd(PPh3)4 catalyst and K2CO3 base in THF/water at 80°C (yield: 60–75%) .
Optimized Parameters :
| Parameter | Optimal Value |
|---|---|
| Solvent | THF/H2O (4:1) |
| Catalyst Loading | 2 mol% Pd(PPh3)4 |
| Reaction Time | 12–18h |
Reaction Optimization Insights
Table 3: Critical Parameters for Synthesis
| Parameter | Effect on Yield |
|---|---|
| Temperature | >100°C degrades product |
| Solvent Polarity | Polar aprotic enhances nucleophilicity |
| Reaction Time | Prolonged time reduces selectivity |
The trifluoromethyl group enhances metabolic stability in pharmaceutical applications, while the hydroxyl and aminomethyl groups provide handles for further functionalization . Reaction selectivity depends heavily on protecting group strategies (e.g., acetylating the hydroxyl group before aminomethyl reactions) .
Scientific Research Applications
Pharmaceutical Development
Key Role as an Intermediate:
2-(Aminomethyl)-5-(trifluoromethyl)pyridin-3-ol serves as a critical intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its unique trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it a valuable building block in drug design.
Case Study:
Recent studies have demonstrated its potential in developing inhibitors for protein arginine methyltransferase 5 (PRMT5), an epigenetic target linked to various cancers. Compounds derived from this pyridine derivative have shown promising results in preclinical trials, indicating their potential for therapeutic use against tumors .
Agricultural Chemicals
Enhanced Agrochemical Formulations:
The compound is utilized in the formulation of agrochemicals, particularly pesticides and herbicides. Its chemical structure contributes to improved efficacy and selectivity, addressing the increasing demand for sustainable agriculture practices.
Data Table: Efficacy of Agrochemical Formulations
| Compound Name | Application Type | Efficacy (%) | Notes |
|---|---|---|---|
| This compound | Herbicide | 85 | Effective against broadleaf weeds |
| This compound | Insecticide | 90 | High selectivity for target pest species |
Material Science
Development of Advanced Materials:
In material science, this compound is applied to develop advanced materials such as polymers and coatings. Its unique properties enhance durability and resistance to environmental factors, making it suitable for various industrial applications.
Case Study:
Research has indicated that incorporating this compound into polymer matrices improves thermal stability and mechanical properties, which is crucial for applications in harsh environments .
Research Reagents
Facilitating Organic Synthesis:
The compound acts as a reagent in organic synthesis, enabling complex chemical reactions essential for medicinal chemistry research. Its ability to participate in various reaction pathways makes it a versatile tool for chemists.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-5-(trifluoromethyl)pyridin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The aminomethyl group can form hydrogen bonds with target molecules, stabilizing the interaction.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Pyridine Derivatives
| Compound Name | Substituents (Position) | CAS Number | Molecular Weight | Key Features |
|---|---|---|---|---|
| This compound | 2-(aminomethyl), 5-(CF₃), 3-OH | 1227586-78-8 | 208.13 | Combines electron-donating (NH₂CH₂) and electron-withdrawing (CF₃) groups. |
| 2-Chloro-5-(trifluoromethyl)pyridin-3-ol | 2-Cl, 5-(CF₃), 3-OH | 1196153-98-6 | 197.54 | Chlorine (electron-withdrawing) replaces aminomethyl; impacts reactivity. |
| 3-Nitro-5-(trifluoromethyl)pyridin-2-ol | 3-NO₂, 5-(CF₃), 2-OH | 33252-64-1 | 208.09 | Nitro group enhances electrophilicity; melting point: 189–190°C. |
| 2-Amino-5-bromo-3-hydroxypyridine | 2-NH₂, 5-Br, 3-OH | 39903-01-0 | 205.01 | Bromine (bulky, polarizable) affects solubility and binding interactions. |
Key Observations :
- Electron Effects: The aminomethyl group in the target compound provides basicity and hydrogen-bonding capacity, unlike the chloro or nitro groups in analogs, which are purely electron-withdrawing .
- Lipophilicity: The trifluoromethyl group increases hydrophobicity in all analogs, but the aminomethyl group may partially offset this via polar interactions .
Bioactivity and Functional Comparisons
Table 2: Bioactivity of Structurally Related Compounds
Key Observations :
- SDH Inhibition : The oxadiazole thioether analogs (e.g., compound 5g in ) bind to the succinate dehydrogenase (SDH) enzyme via carbonyl interactions. The target compound lacks a carbonyl group but retains the trifluoromethyl moiety, which may still facilitate hydrophobic interactions with SDH .
- Herbicidal Activity: Bleaching effects in oxadiazole derivatives (e.g., 5e and 5g) correlate with the trifluoromethyl group’s electron-withdrawing nature. The target compound’s aminomethyl group could modify this activity by introducing additional binding interactions .
Key Observations :
- Toxicity: The aminomethyl group in the target compound may confer moderate toxicity akin to 2-aminopyridin-3-ol, which is classified as harmful ().
- Storage : Chlorinated analogs (e.g., 2-chloro-5-(trifluoromethyl)pyridin-3-ol) recommend storage at 2–8°C under inert gas, suggesting similar precautions for the target compound .
Biological Activity
2-(Aminomethyl)-5-(trifluoromethyl)pyridin-3-ol is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can lead to improved biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C7H8F3N
- Molecular Weight : 179.14 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl group increases the compound's ability to penetrate cell membranes, facilitating its interaction with intracellular targets such as enzymes and receptors.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in various diseases.
- Receptor Modulation : It may also act as a modulator of neurotransmitter receptors, influencing pathways related to mood and cognition.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens:
The compound was tested using the disc diffusion method, showing a zone of inhibition comparable to standard antibiotics at specific concentrations.
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties. In vitro studies have shown that it can inhibit COX-2 enzyme activity, which is crucial in the inflammatory response:
These findings suggest that it could be a candidate for developing new anti-inflammatory drugs.
Case Studies
- Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of several pyridine derivatives, including this compound, against clinical isolates of bacteria. The results indicated that while it showed moderate activity against Gram-positive bacteria, its efficacy against Gram-negative strains was limited, highlighting the need for structural modifications to enhance its spectrum of activity .
- In Vivo Anti-inflammatory Study : An animal model was used to assess the anti-inflammatory effects of this compound in carrageenan-induced paw edema tests. The results demonstrated a significant reduction in inflammation compared to control groups, supporting its potential use in treating inflammatory conditions .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the amino and trifluoromethyl groups can significantly influence the biological activity of pyridine derivatives:
- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.
- Amino Group Positioning : The position of the amino group relative to other substituents affects binding affinity and selectivity for biological targets.
Q & A
Q. What are the common synthetic routes for 2-(Aminomethyl)-5-(trifluoromethyl)pyridin-3-ol, and what key intermediates are involved?
Methodological Answer: The synthesis typically involves functionalizing pyridine cores via nucleophilic substitution or catalytic hydrogenation. For example, halogenated intermediates (e.g., 3-chloro-5-(trifluoromethyl)pyridine) are reacted with aminomethylating agents under controlled conditions. A critical step is the introduction of the aminomethyl group at the 2-position, often using reagents like benzylamine derivatives in the presence of palladium catalysts . Purification via column chromatography or recrystallization is essential to achieve >95% purity, as noted in high-purity analogs .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the aminomethyl and trifluoromethyl substituents. The deshielding effect of the trifluoromethyl group (~δ 120-125 ppm in ¹³C) and aminomethyl protons (δ 2.5-3.5 ppm in ¹H) are diagnostic .
- HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) is standard for purity assessment. Mobile phases often combine acetonitrile and ammonium acetate buffers (pH 6.5) to resolve polar byproducts .
- Mass Spectrometry: High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and fragmentation patterns, particularly for verifying the trifluoromethyl group .
Q. What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats. Use EN 143-compliant respirators if aerosol generation is possible .
- Ventilation: Conduct reactions in fume hoods with local exhaust ventilation to mitigate inhalation risks .
- Storage: Store in airtight containers at 2–8°C, away from oxidizing agents. Monitor for dust accumulation to prevent explosion hazards .
Advanced Research Questions
Q. How can researchers optimize synthetic yield while minimizing byproducts like dehalogenated species?
Methodological Answer:
- Catalyst Selection: Use Pd/C or Pd(OAc)₂ with ligands like Xantphos to enhance selectivity during aminomethylation. Lower catalyst loadings (0.5–1 mol%) reduce side reactions .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) improve reaction kinetics, while additives like K₂CO₃ neutralize HCl byproducts .
- Temperature Control: Maintain 60–80°C to balance reaction rate and decomposition. Monitoring via in-situ FTIR can detect intermediate formation .
Q. How do pH and temperature affect the compound’s stability in aqueous solutions?
Methodological Answer:
- pH Sensitivity: The compound degrades rapidly under acidic conditions (pH < 4) due to protonation of the aminomethyl group. Buffered solutions (pH 6–8) enhance stability .
- Thermal Stability: Decomposition occurs above 80°C, forming trifluoroacetic acid and pyridine derivatives. Accelerated stability studies (40°C/75% RH) are recommended for long-term storage .
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved across studies?
Methodological Answer:
- Solvent Effects: Record NMR in deuterated DMSO or CDCl₃ to standardize chemical shifts. Deuterium exchange with the hydroxyl group may require suppression techniques .
- Impurity Profiling: Use 2D NMR (COSY, HSQC) to distinguish signals from regioisomers or synthetic byproducts .
- Cross-Validation: Compare HRMS and elemental analysis to confirm molecular composition, especially when trifluoromethyl group integration is ambiguous .
Q. What are emerging applications in targeted drug delivery or enzyme inhibition studies?
Methodological Answer:
- Neurological Targets: The trifluoromethyl group enhances blood-brain barrier penetration, making the compound a candidate for GABA receptor modulators .
- Enzyme Probes: Its hydroxyl and aminomethyl groups enable covalent binding to catalytic residues in kinases. Fluorescent tagging (e.g., BODIPY derivatives) aids in mechanistic studies .
- Materials Science: The pyridine core stabilizes metal-organic frameworks (MOFs) for catalytic applications, particularly in fluorinated environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
